4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis
The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . Due to steric factors, the structure of these compounds is not coplanar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole compounds include a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes .Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as “4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol”, are known for their potent antileishmanial activities . Leishmaniasis is a communicable, devastating, and neglected tropical disease affecting more than 500 million people worldwide . The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Activity
These compounds also exhibit potent antimalarial activities . The target compounds were evaluated in vivo against Plasmodium berghei infected mice . The result revealed that the compounds elicited better inhibition effects against Plasmodium berghei .
Antioxidant Activity
Pyrazole derivatives have been shown to possess good radical scavenging activity . This antioxidant activity can be beneficial in various biological processes and therapeutic applications .
Anticancer Activity
Several pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Some drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
Neurotoxicity Studies
Research has been conducted to study the potential neurotoxic effects of pyrazole derivatives . This involves studying cholinergic key enzyme potentials, such as cholinesterases, butyrylcholinesterase, AchE, and other enzymes in relation to changes in biological behavior .
Drug Development
Due to their wide variety of therapeutic and pharmacological properties, pyrazole derivatives are common structural units in marketed drugs and in targets in the drug discovery process .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-amino-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S/c1-3-2-4(9-8-3)5-10-11-6(13)12(5)7/h2H,7H2,1H3,(H,8,9)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXGXEZHAPITAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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